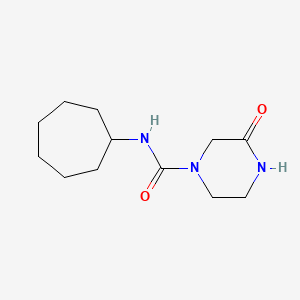

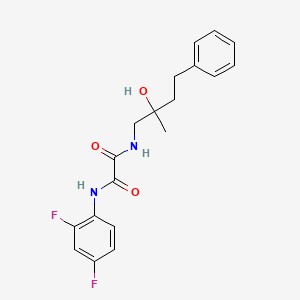

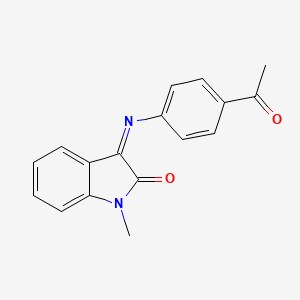

N-cycloheptyl-3-oxopiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include N-cycloheptyl-3-oxopiperazine-1-carboxamide, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique

Bicyclic Piperazine Mimetics for Drug Design

Bicyclic piperazine mimetics, including derivatives like N-cycloheptyl-3-oxopiperazine-1-carboxamide, have been explored for their potential in drug design. These compounds serve as peptide β-turn mimetics, which are crucial for mimicking the secondary structure of peptides in the design of peptide-based therapeutics. A study highlights the use of the Castagnoli-Cushman reaction for synthesizing these mimetics, underscoring their importance in creating compounds with high sp^3 character, beneficial for drug discovery (Usmanova et al., 2018).

Asymmetric Syntheses of Cyclopropanecarboxylic Acids

Research into asymmetric syntheses of cyclopropanecarboxylic acids from precursors, including piperazine derivatives, showcases the versatility of these compounds in synthetic organic chemistry. These acids play a significant role in pharmaceutical development, serving as building blocks for various active pharmaceutical ingredients (Alcaraz et al., 1994).

Spirocyclic 2,6-Dioxopiperazine Derivatives from Amino Nitriles

The synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles represents another application. These compounds are of interest due to their potential medicinal properties and as scaffolds for further chemical transformations. This research highlights the methodology for creating these derivatives, contributing to the development of new pharmaceutical agents (González-Vera et al., 2005).

Biosynthesis and Structures of Marine-derived Cyclic Peptides

Cyclic peptides, including those related to or derived from piperazine structures, have been isolated from marine bacteria. These compounds, such as cyclomarins and cyclomarazines, contain modified amino acid residues and demonstrate the complexity and diversity of natural product chemistry. They offer insights into the biosynthesis of novel compounds with potential applications in drug development and biochemistry (Schultz et al., 2008).

Mécanisme D'action

Target of Action

The primary target of N-cycloheptyl-3-oxopiperazine-1-carboxamide is the Nav1.8 channel . This channel is a type of voltage-gated sodium channel found in the body, and it plays a crucial role in the generation and conduction of action potentials, particularly in pain-sensing neurons .

Mode of Action

This compound: interacts with the Nav1.8 channel as an inhibitor . By inhibiting the activity of this channel, it can prevent the generation and conduction of action potentials, thereby reducing the sensation of pain .

Biochemical Pathways

The inhibition of the Nav1.8 channel by This compound affects the sodium ion flow across the neuronal membrane . This disruption in the flow of ions can lead to a decrease in the excitability of the neurons, which in turn can lead to a reduction in the sensation of pain .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the reduction of pain sensation . By inhibiting the Nav1.8 channel, it can decrease the excitability of pain-sensing neurons, leading to a reduction in the sensation of pain .

Propriétés

IUPAC Name |

N-cycloheptyl-3-oxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c16-11-9-15(8-7-13-11)12(17)14-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZQSDSIDYTKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylbenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2574086.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2574091.png)

![5-Chloro-6-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2574100.png)

![1-(3-Propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2574101.png)

![2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2574105.png)

![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)